molecular formula C24H22N6O4S3 B4147944 2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE

2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE

Cat. No.: B4147944
M. Wt: 554.7 g/mol
InChI Key: CLBNSTORLXTWAH-UHFFFAOYSA-N
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Description

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, isothiazole rings, and acetylamino phenyl groups, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} typically involves multiple steps, starting with the preparation of the isothiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery or as a biochemical probe.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} include other isothiazole derivatives and compounds with cyano and acetylamino groups. Examples include:

  • 2,2’-[(4-cyano-3,5-isothiazole)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide}
  • 2,2’-[(4-cyano-3,5-isothiazole)bis(thio)]bis{N-[3-(amino)phenyl]acetamide}
  • 2,2’-[(4-cyano-3,5-isothiazole)bis(thio)]bis{N-[3-(acetylamino)phenyl]ethanamide}

Uniqueness

The uniqueness of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis{N-[3-(acetylamino)phenyl]acetamide} lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

2-[[3-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]-N-(3-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S3/c1-14(31)26-16-5-3-7-18(9-16)28-21(33)12-35-23-20(11-25)24(37-30-23)36-13-22(34)29-19-8-4-6-17(10-19)27-15(2)32/h3-10H,12-13H2,1-2H3,(H,26,31)(H,27,32)(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBNSTORLXTWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE
Reactant of Route 3
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE
Reactant of Route 4
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-CYANO-3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,2-THIAZOL-5-YL]SULFANYL}-N-(3-ACETAMIDOPHENYL)ACETAMIDE

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